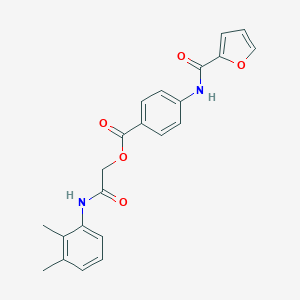![molecular formula C23H18BrN3O4 B271132 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as MIQ and belongs to the class of quinolinecarboxylates. MIQ has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of MIQ is not fully understood. However, it has been proposed that MIQ exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. MIQ has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. Furthermore, MIQ has been shown to inhibit the production of reactive oxygen species, which are involved in the development of cancer.
Biochemical and Physiological Effects:
MIQ has been shown to exhibit various biochemical and physiological effects. MIQ has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MIQ has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, MIQ has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MIQ has several advantages and limitations for lab experiments. MIQ is relatively easy to synthesize, and its yield can be optimized using various methods. MIQ has also been shown to exhibit potent antitumor and antibacterial activity, making it a promising candidate for further research. However, MIQ has poor solubility in water, which limits its use in in vivo experiments. Furthermore, MIQ has not been extensively studied for its toxicity, which could limit its potential use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on MIQ. One direction is to optimize the synthesis method to increase the yield and improve the solubility of MIQ. Another direction is to study the toxicity of MIQ to determine its potential use in clinical applications. Furthermore, future research could focus on the development of MIQ derivatives with improved activity and solubility. Finally, future research could focus on the development of MIQ-based drug delivery systems for targeted cancer therapy.
Conclusion:
In conclusion, MIQ is a promising candidate for further research due to its potential applications in the field of medicinal chemistry. MIQ has been shown to exhibit potent antitumor and antibacterial activity, and its mechanism of action has been extensively studied. However, further research is needed to optimize the synthesis method, study the toxicity of MIQ, and develop MIQ derivatives with improved activity and solubility. MIQ-based drug delivery systems could also be developed for targeted cancer therapy.
Synthesemethoden
MIQ can be synthesized using various methods, including the reaction between 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 4-chloro-3-oxobutanoate and 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylic acid in the presence of a base. Another method involves the reaction between 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate and 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The yield of MIQ obtained using these methods varies between 40-80%.
Wissenschaftliche Forschungsanwendungen
MIQ has been extensively studied for its potential applications in medicinal chemistry. MIQ has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MIQ has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, MIQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate |
|---|---|
Molekularformel |
C23H18BrN3O4 |
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H18BrN3O4/c1-13-4-3-5-17-18(11-19(25-22(13)17)15-6-8-16(24)9-7-15)23(29)30-12-21(28)26-20-10-14(2)31-27-20/h3-11H,12H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
XDLZCQXCZPTJHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)NC4=NOC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)
